(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
CAS No.: 174699-11-7
Cat. No.: VC0064777
Molecular Formula: C16H21NO4
Molecular Weight: 291.347
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174699-11-7 |
---|---|
Molecular Formula | C16H21NO4 |
Molecular Weight | 291.347 |
IUPAC Name | 1-O-benzyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate |
Standard InChI | InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1 |
Standard InChI Key | NJRONXOELMBCSE-AWEZNQCLSA-N |
SMILES | CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Basic Chemical Information
(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . As the name suggests, this compound contains a piperidine ring with carboxylate groups at positions 1 and 3, featuring a benzyl group attached to one carboxylate and an ethyl group to the other. The (S) designation indicates a specific stereochemistry at the C-3 position of the piperidine ring.
Table 1: Basic Chemical Properties
Property | Value |
---|---|
CAS Number | 174699-11-7 |
Molecular Formula | C16H21NO4 |
Molecular Weight | 291.34 g/mol |
Physical State | Not specifically listed (likely a solid or oil) |
Purity (as supplied) | 95+% |
Stereochemistry | (S) configuration |
Chemical Identifiers and Structure
The compound's structure features a piperidine ring as its central scaffold, with carboxylate groups at positions 1 and 3. The stereochemistry is specifically designated as (S) at the C-3 position, which is a critical feature for its potential biological activities and research applications.
Table 2: Chemical Identifiers
The compound has several accepted synonyms in scientific literature:
Applications in Research
Structure-Activity Relationship Studies
One significant application of this compound appears in structure-activity relationship (SAR) studies of opioid receptor agonists. In research involving the compound CYM51010, which targets opioid receptors, (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate or structurally related compounds have been utilized to understand how structural modifications affect biological activity .
These studies are particularly valuable in pain management research, as they seek to develop opioid analgesics with reduced side effects. The research mentioned in the literature examines modifications of various parts of the molecule, including the "linker length between the piperidine and the benzene rings and the substitution pattern of the disubstituted benzene ring" .
Laboratory Applications
Beyond its role in pharmaceutical development, (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is also employed "as a reagent to protect organic compounds or change the nature of the reaction" . This functionality highlights its utility in synthetic organic chemistry beyond just serving as a building block.
Synthesis and Preparation
While the search results don't provide a direct synthesis pathway specifically for (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, related compounds in the same chemical family have been synthesized through various methods. Based on the information available, potential synthesis pathways may involve reactions using:
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Piperidine-1,3-dicarboxylic acid derivatives
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Esterification reactions to introduce the ethyl and benzyl groups
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Stereoselective synthetic approaches to ensure the (S) configuration
Storage Temperature | Recommended Usage Period |
---|---|
-80°C | Within 6 months |
-20°C | Within 1 month |
Current Research and Future Directions
The compound (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate continues to be valuable in pharmaceutical research, particularly in the development of novel opioid analgesics. Current research directions include:
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Exploration of structure modifications to enhance selectivity for specific receptor subtypes
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Development of compounds with improved safety profiles compared to traditional opioids
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Investigation of the structure-activity relationships in heterodimeric receptor contexts
The ongoing interest in this compound reflects the continuing need for improved pain management options with reduced side effect profiles in clinical medicine.
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